molecular formula C7H7NO4 B184041 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid CAS No. 51727-04-9

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid

Cat. No.: B184041
CAS No.: 51727-04-9
M. Wt: 169.13 g/mol
InChI Key: ASXFTGFWMQJKMS-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is an organic compound with the molecular formula C7H7NO4 It is a derivative of pyridine, characterized by the presence of hydroxyl and methoxy functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative.

    Functional Group Introduction: Hydroxyl and methoxy groups are introduced to the pyridine ring through various chemical reactions, such as electrophilic aromatic substitution.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxy-5-methoxy-2-pyridinecarboxaldehyde.

    Reduction: Formation of 4-hydroxy-5-methoxy-2-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as reducing oxidative stress or inflammation.

Comparison with Similar Compounds

  • 4-Methoxy-5-pyrimidinecarboxylic acid
  • 5-Methoxy-2-pyrazinecarboxylic acid
  • 3,6-Dimethoxy-4-pyridazinecarboxylic acid

Comparison:

  • Structural Differences: While these compounds share similar functional groups, their core structures differ, leading to variations in their chemical properties and reactivity.
  • Uniqueness: 4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-Hydroxy-5-methoxy-2-pyridinecarboxylic acid, also known as this compound hydrate, is a compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological implications, and research findings, supported by data tables and case studies.

This compound features a pyridine ring substituted with a hydroxyl group, a methoxy group, and a carboxylic acid group. Its structure contributes to its reactivity and potential interactions with biological molecules.

Chemical Structure:

  • Molecular Formula: C_7H_7NO_4
  • Molecular Weight: 169.14 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases.

  • Mechanism: The compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

  • Case Study: In a murine model of inflammation, administration of the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

The mechanism behind the biological activities of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in inflammatory responses.
  • Metal Ion Binding: It can chelate metal ions, which are essential for the activity of certain enzymes, thus disrupting their function .
  • Cell Signaling Modulation: The presence of hydroxyl and methoxy groups allows the compound to interact with cellular signaling pathways, potentially leading to altered gene expression related to oxidative stress and inflammation.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the methoxy group have been explored to improve its antimicrobial potency.

Table 2: Summary of Derivative Studies

DerivativeBiological ActivityNotes
Methylated derivativeIncreased antioxidant activityEnhanced stability observed
Hydroxylated derivativeImproved antimicrobial effectsTargeted modifications led to better MIC values

Properties

IUPAC Name

5-methoxy-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-6-3-8-4(7(10)11)2-5(6)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXFTGFWMQJKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474745
Record name 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51727-04-9
Record name 4-hydroxy-5-methoxy-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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